N-(2H-1,3-benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
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Overview
Description
“N-(2H-1,3-benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, a thiazole ring, and a pyridazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” would likely involve multiple steps, including:
- Formation of the benzodioxole ring.
- Introduction of the fluorophenyl group.
- Synthesis of the thiazole ring.
- Formation of the pyridazine ring.
- Coupling of these intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity, often involving:
- Catalysts to speed up reactions.
- Solvents to dissolve reactants and control reaction conditions.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing other complex molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May bind to specific receptors in biological systems.
Medicine
Drug Development: Potential candidate for developing new pharmaceuticals.
Therapeutic Applications: Possible use in treating specific diseases.
Industry
Material Science: Potential use in the development of new materials.
Agriculture: Possible applications in developing new agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor activity in cells.
Pathway Modulation: Affecting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylthiazol-5-yl)acetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-(pyridazin-3-yl)acetamide
Uniqueness
The uniqueness of “N-(2H-1,3-benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical properties.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O3S2/c1-13-22(33-23(25-13)14-2-4-15(24)5-3-14)17-7-9-21(28-27-17)32-11-20(29)26-16-6-8-18-19(10-16)31-12-30-18/h2-10H,11-12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDYQSXUHDLBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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